4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride
Overview
Description
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a dimethylamino group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable benzopyran derivative with dimethylamine, followed by carboxylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used in substitution reactions, typically under controlled temperatures and with catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives.
Scientific Research Applications
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The benzopyran ring system may interact with cellular membranes and proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the benzopyran ring, resulting in different chemical and biological properties.
4-(dimethylamino)pyridine: Contains a pyridine ring instead of a benzopyran ring, leading to distinct reactivity and applications.
4-(dimethylamino)cinnamaldehyde: Features an aldehyde group and a different aromatic system, affecting its chemical behavior and uses.
Uniqueness
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is unique due to its combination of a benzopyran ring with a dimethylamino group and a carboxylic acid moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable for diverse research and industrial applications.
Biological Activity
Overview
4-(Dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is a synthetic organic compound notable for its unique structural features, including a benzopyran ring and a dimethylamino group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C12H15N1O4·HCl
- Molecular Weight : 263.72 g/mol
- CAS Number : 1258652-00-4
The hydrochloride form enhances solubility and stability, making it suitable for various experimental applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, which can influence binding affinity and biological efficacy. The benzopyran structure may interact with cellular membranes and proteins, modulating their function.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzopyran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
5a | MDA-MB-231 (Breast) | 5.2 | Induced apoptosis at 5 µM concentration |
5b | PC-3 (Prostate) | 10.0 | Moderate cytotoxicity |
5c | SKOV-3 (Ovarian) | 15.0 | Selective activity noted |
Doxorubicin | MDA-MB-231 (Breast) | 0.5 | Standard control for comparison |
Source studies suggest that the compound's mechanism involves apoptosis induction and selective cytotoxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
In addition to anticancer properties, benzopyran derivatives have shown promise as antimicrobial agents. The compound's structural features may contribute to its efficacy against various bacterial strains.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial therapies .
Study on Anticancer Activity
A recent study investigated the antiproliferative effects of various benzopyran derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and prostate cancer cells while showing minimal toxicity to normal cells .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of benzopyran derivatives, revealing effective inhibition against several pathogenic bacteria. The findings support further exploration into the use of these compounds as potential therapeutic agents in infectious diseases .
Properties
IUPAC Name |
4-(dimethylamino)-2,3-dihydrochromene-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-13(2)12(11(14)15)7-8-16-10-6-4-3-5-9(10)12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUKTLAQSFHFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOC2=CC=CC=C21)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.